molecular formula C9H7NOS B11913600 8-Hydroxyquinoline-5(1H)-thione CAS No. 64641-93-6

8-Hydroxyquinoline-5(1H)-thione

Cat. No.: B11913600
CAS No.: 64641-93-6
M. Wt: 177.22 g/mol
InChI Key: WPKKIHXXVFKHMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Mercaptoquinolin-8-ol is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of a thiol group (-SH) at the 5th position and a hydroxyl group (-OH) at the 8th position on the quinoline ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Mercaptoquinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with thiourea under acidic conditions. The process can be summarized as follows:

    Starting Materials: 8-hydroxyquinoline and thiourea.

    Reaction Conditions: The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, at elevated temperatures.

    Procedure: The mixture is heated, leading to the formation of 5-Mercaptoquinolin-8-ol through a nucleophilic substitution reaction.

Industrial Production Methods: In industrial settings, the synthesis of 5-Mercaptoquinolin-8-ol may involve more efficient and scalable methods, such as:

    Microwave-Assisted Synthesis: This method utilizes microwave irradiation to accelerate the reaction, reducing the reaction time and improving yield.

    Solvent-Free Reactions: These reactions are carried out without the use of solvents, making the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 5-Mercaptoquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form quinoline derivatives with different functional groups.

    Substitution: The hydroxyl and thiol groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted quinoline derivatives.

Scientific Research Applications

5-Mercaptoquinolin-8-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in the development of new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Mercaptoquinolin-8-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes.

    Pathways: It can interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death in microorganisms.

Comparison with Similar Compounds

    8-Hydroxyquinoline: Similar in structure but lacks the thiol group.

    5-Chloroquinolin-8-ol: Contains a chlorine atom instead of a thiol group.

    5-Nitroquinolin-8-ol: Contains a nitro group instead of a thiol group.

Uniqueness: 5-Mercaptoquinolin-8-ol is unique due to the presence of both hydroxyl and thiol groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with different biological targets compared to its analogs.

Properties

CAS No.

64641-93-6

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

5-sulfanylquinolin-8-ol

InChI

InChI=1S/C9H7NOS/c11-7-3-4-8(12)6-2-1-5-10-9(6)7/h1-5,11-12H

InChI Key

WPKKIHXXVFKHMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.